3-Amino-2-propylpentanoic acid
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Overview
Description
3-Amino-2-propylpentanoic acid is an organic compound with the molecular formula C8H17NO2. It is a derivative of amino acids, characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a central carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the malonic ester synthesis, which involves the following steps :
Deprotonation: The malonic ester is deprotonated using a strong base to form an enolate.
Alkylation: The enolate undergoes an S_N2 reaction with an alkyl halide to introduce the propyl group.
Hydrolysis: The ester groups are hydrolyzed to form the corresponding carboxylic acid.
Decarboxylation: The carboxylic acid undergoes decarboxylation to yield 3-Amino-2-propylpentanoic acid.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or enzymatic synthesis. These methods are designed to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-propylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-2-propylpentanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Amino-2-propylpentanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions. For example, it may inhibit histone deacetylases, leading to changes in gene expression and chromatin structure .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-propylpentanoic acid: Similar in structure but with different functional groups.
Valproic acid: A well-known compound with similar structural features but different applications and mechanisms of action.
Uniqueness
3-Amino-2-propylpentanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-amino-2-propylpentanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6(8(10)11)7(9)4-2/h6-7H,3-5,9H2,1-2H3,(H,10,11) |
InChI Key |
ZTTTXHZMQLUMIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CC)N)C(=O)O |
Origin of Product |
United States |
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